7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a dimethylaminobenzylidene moiety, and a tetrahydroindazole core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Dimethylaminobenzylidene Moiety: This step involves a condensation reaction between the indazole derivative and p-dimethylaminobenzaldehyde under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and dimethylaminobenzylidene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-methyl-1H-indazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-chloro-1H-indazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C17H18F3N3 |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-[3-(trifluoromethyl)-2,4,5,6-tetrahydroindazol-7-ylidene]methyl]aniline |
InChI |
InChI=1S/C17H18F3N3/c1-23(2)13-8-6-11(7-9-13)10-12-4-3-5-14-15(12)21-22-16(14)17(18,19)20/h6-10H,3-5H2,1-2H3,(H,21,22)/b12-10+ |
InChI Key |
KEPPMDMVYNXKQQ-ZRDIBKRKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(NN=C23)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(NN=C23)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.